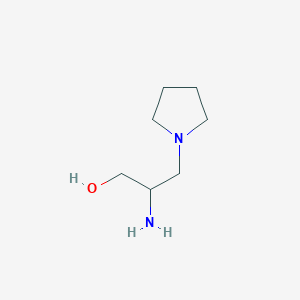

2-Amino-1H-imidazole-4,5-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

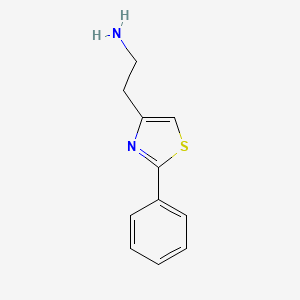

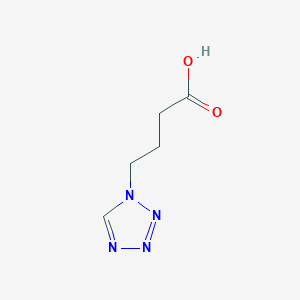

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a chemical compound that serves as a versatile scaffold for the synthesis of various biologically active molecules. It is particularly interesting due to its resemblance to the purine base structure, which is a fundamental component of nucleic acids. This structural similarity suggests that derivatives of 2-amino-1H-imidazole-4,5-dicarboxylic acid could potentially act as kinase inhibitors by mimicking ATP binding .

Synthesis Analysis

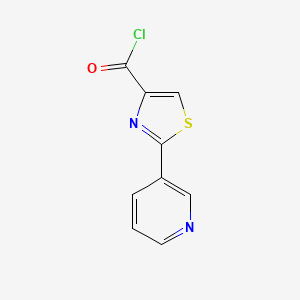

The synthesis of derivatives of 2-amino-1H-imidazole-4,5-dicarboxylic acid has been explored in several studies. For instance, a library of imidazole-4,5-dicarboxamides was synthesized by derivatizing the imidazole scaffold with amino acid esters and alkanamines, resulting in a collection of compounds with potential kinase inhibitory activity . Another study focused on the parallel synthesis of both symmetrically and dissymmetrically disubstituted imidazole-4,5-dicarboxamides, again utilizing amino acid esters to introduce diversity into the molecular structure . These synthetic approaches highlight the modularity and chemical versatility of the imidazole scaffold.

Molecular Structure Analysis

The molecular structure of 2-amino-1H-imidazole-4,5-dicarboxylic acid derivatives is characterized by the presence of intramolecular hydrogen bonds, which are crucial for the stability and conformation of the molecules. These hydrogen bonds can mimic the hydrogen bonding patterns of substituted purines, which is essential for the potential inhibition of kinases . The crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, have been determined, revealing the influence of different substituents on the molecular geometry and the role of intramolecular hydrogen bonding in stabilizing the molecular conformation .

Chemical Reactions Analysis

The reactivity of imidazole derivatives has been explored in various contexts. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a related compound, has been shown to react with ketones and aldehydes to form a range of products, including 6-carbamoyl-1,2-dihydropurines and novel imidazo[1,5-c]imidazole derivatives . These reactions demonstrate the potential of imidazole derivatives to serve as intermediates in the synthesis of more complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1H-imidazole-4,5-dicarboxylic acid derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups contributes to their solubility and reactivity. The intramolecular hydrogen bonding patterns can affect the melting points and stability of these compounds. Purification techniques such as column chromatography and characterization methods like LC-MS and NMR spectroscopy are commonly used to assess the purity and structural integrity of synthesized derivatives . These properties are essential for the potential application of these compounds in drug discovery and development.

Aplicaciones Científicas De Investigación

Synthesis of N-substituted cyclic imides

- Field : Organic Chemistry

- Application : 2-Amino-1H-imidazole-4,5-dicarboxylic acid is used as an intermediate in the synthesis of N-substituted cyclic imides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These N-substituted cyclic imides have shown anticancer and anti-inflammatory activities .

Preparation of imidazolecarboxamide derivatives

- Field : Medicinal Chemistry

- Application : This compound is also used to prepare imidazolecarboxamide derivatives .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : These derivatives have shown cannabinoid CB2 receptor antagonistic activities .

N-H chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI)

- Field : Medical Imaging

- Application : A series of intra-molecular hydrogen bonded imidazoles and related heterocyclic compounds, including imidazole-4,5-dicarboxamides (I45DCs), were screened for their N-H chemical exchange saturation transfer (CEST) MRI contrast properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Of the compounds, I45DCs were found to provide the strongest contrast .

Proton Conduction in Metal-Organic Frameworks (MOFs)

- Field : Material Science

- Application : This compound is used in the synthesis of imidazole multicarboxylate-based MOFs .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Synthesis of Imidazole Derivatives

Propiedades

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPNJHXRZDVQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627766 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

CAS RN |

69579-53-9 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)